4-Ethyl-2,3-dimethylheptane

Catalog No.
S16075863
CAS No.
61868-22-2
M.F
C11H24
M. Wt
156.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-2,3-dimethylheptane

CAS Number

61868-22-2

Product Name

4-Ethyl-2,3-dimethylheptane

IUPAC Name

4-ethyl-2,3-dimethylheptane

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

InChI

InChI=1S/C11H24/c1-6-8-11(7-2)10(5)9(3)4/h9-11H,6-8H2,1-5H3

InChI Key

CNEPAGDSOHLVRW-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)C(C)C(C)C

4-Ethyl-2,3-dimethylheptane is an organic compound classified as an alkane. Its molecular formula is C11_{11}H24_{24}, and it features a heptane backbone with ethyl and two methyl substituents. The compound is characterized by its branched structure, which influences its physical and chemical properties, such as boiling point and reactivity. The systematic IUPAC name reflects the positions of the substituents: the ethyl group is attached to the fourth carbon, while the two methyl groups are located at the second and third carbons of the heptane chain

2
.

As a saturated hydrocarbon, 4-ethyl-2,3-dimethylheptane primarily undergoes reactions typical of alkanes. These include:

  • Combustion: Reacting with oxygen to produce carbon dioxide and water.
    C11H24+O2CO2+H2OC_{11}H_{24}+O_2\rightarrow CO_2+H_2O
  • Halogenation: Under UV light or heat, it can react with halogens (e.g., chlorine or bromine) to form haloalkanes.
    C11H24+Cl2C11H23Cl+HClC_{11}H_{24}+Cl_2\rightarrow C_{11}H_{23}Cl+HCl
  • Cracking: At high temperatures, it can break down into smaller hydrocarbons.

These reactions are significant in both synthetic organic chemistry and industrial applications.

4-Ethyl-2,3-dimethylheptane can be synthesized through several methods:

  • Alkylation: This involves reacting heptane with ethylene and methyl groups in the presence of a catalyst.
  • Hydrocracking: Larger hydrocarbons can be broken down under high pressure and temperature to yield this compound.
  • Isomerization: Converting straight-chain alkanes into branched forms through catalytic processes.

These synthesis routes are often employed in petrochemical industries to produce branched alkanes that have improved properties for fuel applications.

The primary applications of 4-ethyl-2,3-dimethylheptane include:

  • Fuel Additives: Its branched structure enhances combustion efficiency and octane rating when blended with gasoline.
  • Solvents: Used in various industrial applications due to its solvent properties.
  • Chemical Intermediates: Serves as a precursor for synthesizing other organic compounds in chemical manufacturing.

Several compounds share structural similarities with 4-ethyl-2,3-dimethylheptane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
4-Ethyl-2,3-dimethylheptaneC11_{11}H24_{24}Two methyl groups at positions 2 and 3
4-Ethyl-2,4-dimethylheptaneC11_{11}H24_{24}Methyl groups at positions 2 and 4
3-Ethyl-2,3-dimethylhexaneC10_{10}H22_{22}One less carbon; different branching
Hexane, 3-methyl-4-ethylC10_{10}H22_{22}Similar branching but fewer carbons

The uniqueness of 4-ethyl-2,3-dimethylheptane lies in its specific arrangement of substituents that affects its physical properties and reactivity compared to these similar compounds.

XLogP3

5.3

Exact Mass

156.187800766 g/mol

Monoisotopic Mass

156.187800766 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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